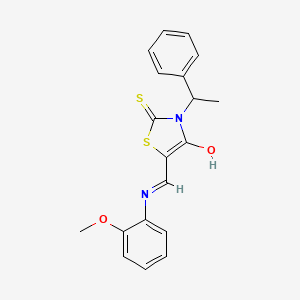

![molecular formula C18H18N4O2 B2771223 5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione CAS No. 1005062-01-0](/img/structure/B2771223.png)

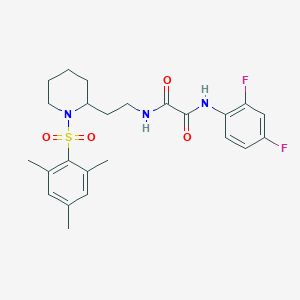

5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Design and Synthesis of Neuroactive Derivatives

The synthesis and pharmacological profiles of novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives, structurally designed from zolpidem, were explored for their sedative and analgesic properties. These compounds demonstrated significant neuroactive potential, with one derivative showing potent sedative effects comparable to midazolam and central antinociceptive effects (Menegatti et al., 2006).

Molecular and Crystal Structure Analysis

Research on isomeric pyrazolo[3,4-d]pyrimidines highlighted the effects of substitution patterns on molecular dimerization and interactions, providing insights into the structural basis for their biological activities. These studies contribute to understanding the molecular configurations that influence drug design and synthesis (Avasthi et al., 2002).

Synthesis Techniques and Chemical Properties

Innovative synthesis methods have been developed for pyrrolidine-2,4-diones (tetramic acids) and derivatives, offering new pathways for producing compounds with potential biological activities. These synthetic approaches facilitate the exploration of diverse chemical properties and biological functions (Mulholland et al., 1972).

Advanced Synthesis of Fused Polycyclic Compounds

A convenient ultrasound-promoted synthesis method for fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines demonstrated the efficiency of modern synthetic techniques. This method yields high-quality compounds rapidly and with excellent yield, showcasing the advancements in chemical synthesis technologies (Nikpassand et al., 2010).

Exploration of Cycloaddition Reactions

The study of 1,3-dipolar cycloaddition reactions for synthesizing pyrrolo[3,4-c]pyrazole-4,6-dione derivatives offers valuable insights into the versatility and utility of cycloaddition in medicinal chemistry. These reactions enable the production of compounds with diverse therapeutic potentials, highlighting the importance of cycloaddition techniques in drug discovery (Kaur et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

5-benzyl-1-methyl-3-pyridin-3-yl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-21-16-14(15(20-21)13-8-5-9-19-10-13)17(23)22(18(16)24)11-12-6-3-2-4-7-12/h2-10,14-16,20H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLSUSHGDMKRKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2C(C(N1)C3=CN=CC=C3)C(=O)N(C2=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

![[4-(Cyclopropylmethyl)phenyl]methanamine;hydrochloride](/img/structure/B2771143.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2771149.png)

![methyl (2E)-2-{[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]hydrazono}propanoate](/img/structure/B2771161.png)